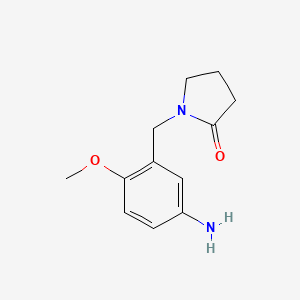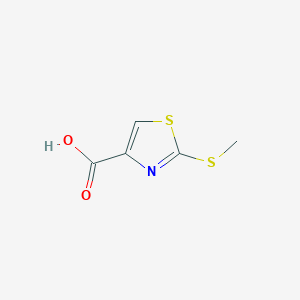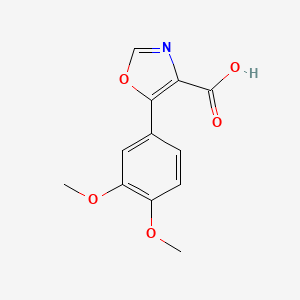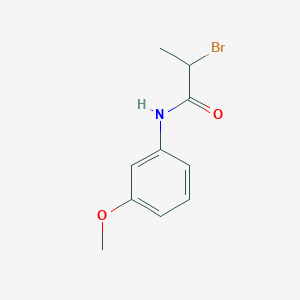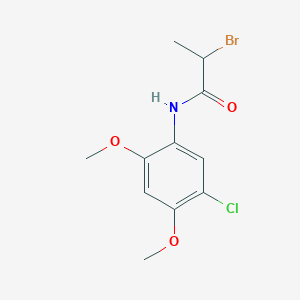
2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is a specialty product used in proteomics research . Its molecular formula is C11H13BrClNO3 and it has a molecular weight of 322.58 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide are not fully detailed in the search results. We know its molecular formula is C11H13BrClNO3 and its molecular weight is 322.58 , but other properties like melting point, boiling point, and density were not found.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is structurally related to compounds that have been synthesized and evaluated for their biological activities. Arylsubstituted halogen(thiocyanato)amides, including structures with similar halogen and methoxy group arrangements, have been developed for their antimicrobial properties. Such compounds undergo cyclization to form derivatives that exhibit antibacterial and antifungal activities, showcasing the chemical's potential in contributing to new antimicrobial agents (Baranovskyi et al., 2018).
Herbicidal Activity
Compounds structurally related to 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide have been synthesized and their crystal structures determined to explore their applications in agriculture, particularly for their herbicidal activity. Such research demonstrates the compound's potential utility in the development of new herbicides with effective action against weeds (Liu et al., 2008).
Fluorescent ATRP Initiators
In the field of polymer chemistry, derivatives of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide have been synthesized and analyzed for their utility as fluorescent ATRP (Atom Transfer Radical Polymerization) initiators. This application is crucial for the development of polymers with specific properties, indicating the compound's role in advancing materials science and engineering (Kulai & Mallet-Ladeira, 2016).
Nonlinear Optical Materials
Additionally, related compounds have been studied for their potential as organic electro-optic and non-linear optical materials. Such studies involve the synthesis, characterization, and application of these materials in devices that manipulate light, highlighting the potential use of 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in the development of optical technologies (Prabhu & Rao, 2000).
Direcciones Futuras
The future directions of research involving 2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide are not specified in the search results. Given its use in proteomics research , it could potentially be involved in studies related to protein structure and function, but more specific applications are not mentioned.
Propiedades
IUPAC Name |
2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO3/c1-6(12)11(15)14-8-4-7(13)9(16-2)5-10(8)17-3/h4-6H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCTYFYKSHTYGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224043 |
Source


|
| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide | |
CAS RN |
1119452-45-7 |
Source


|
| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

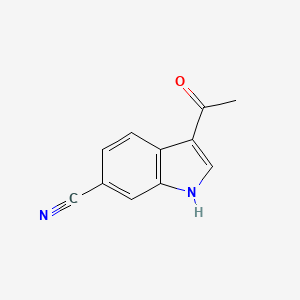
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)
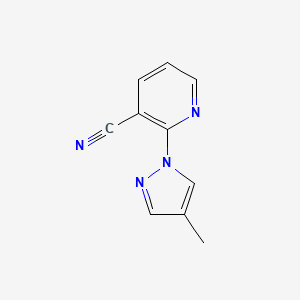
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)
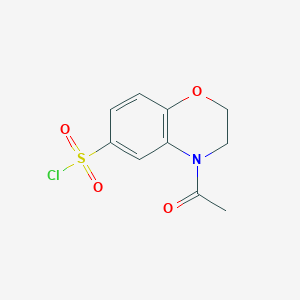
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)
